molecular formula C11H11N3O2 B12922317 4-(Benzyloxy)-1H-imidazole-5-carboxamide CAS No. 88100-22-5

4-(Benzyloxy)-1H-imidazole-5-carboxamide

Cat. No.: B12922317
CAS No.: 88100-22-5
M. Wt: 217.22 g/mol
InChI Key: BIFAQNCAHMLTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-1H-imidazole-5-carboxamide ( 88100-22-5) is a chemical building block with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . Its structure, which features an imidazole core, makes it a valuable scaffold in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. The core imidazole pharmacophore is a key structural element in many biologically active compounds . Scientific literature indicates that molecules containing a 5-carbonyl-1H-imidazole-4-carboxamide motif have been investigated as a novel class of inhibitors for protein-protein interactions, such as the HIV-1 integrase–LEDGF/p75 interaction, suggesting potential applications in antiviral research . Furthermore, the imidazole ring is frequently employed in the design of heme oxygenase-1 (HO-1) inhibitors . HO-1 overexpression is reported in several human malignancies, and its inhibition is considered a promising anticancer approach . As such, this compound serves as a key intermediate for researchers working in fragment-based drug design and the synthesis of potential therapeutic agents targeting these pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88100-22-5

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-phenylmethoxy-1H-imidazole-5-carboxamide

InChI

InChI=1S/C11H11N3O2/c12-10(15)9-11(14-7-13-9)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,15)(H,13,14)

InChI Key

BIFAQNCAHMLTBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(NC=N2)C(=O)N

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 4 Benzyloxy 1h Imidazole 5 Carboxamide

Established Synthetic Pathways for 4-(Benzyloxy)-1H-imidazole-5-carboxamide

The construction of the this compound framework relies on fundamental principles of heterocyclic chemistry, often involving multi-step sequences that require careful control of regioselectivity and the use of protecting groups.

Classical Imidazole (B134444) Ring Formation Methodologies

Several classical methods for imidazole synthesis can be adapted to prepare the core structure of the target molecule. These methods typically involve the condensation of smaller, readily available precursors.

One of the most prominent methods is the Bredereck imidazole synthesis , which utilizes α-hydroxyketones and formamide (B127407) to construct 4,5-disubstituted imidazoles. wikipedia.orgirjmets.com In a potential pathway to a precursor of the target compound, an appropriate α-hydroxyketone could be heated with formamide to form the imidazole ring, which would subsequently require functionalization to introduce the carboxamide and benzyloxy groups.

Another foundational approach is the Debus-Radziszewski imidazole synthesis , a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). ijpsjournal.comwikipedia.org This method is used commercially for producing various imidazoles and offers a convergent route to the imidazole core. wikipedia.org By selecting the appropriate dicarbonyl and aldehyde precursors, one could construct a 4,5-disubstituted imidazole that can be further elaborated to the desired product.

The reaction of α-haloketones with amidines is another widely employed strategy, particularly for the synthesis of 2,4-disubstituted imidazoles. orgsyn.orgyoutube.com While the target molecule is a 4,5-disubstituted imidazole, variations of this method could be envisioned to achieve the desired substitution pattern, potentially by using a functionalized amidine or α-haloketone.

Furthermore, routes starting from diaminomaleonitrile (DAMN) are versatile for preparing a variety of nitrogen-containing heterocycles, including imidazoles with amino functionalities. acs.orggoogle.com This could serve as a strategic entry point to a precursor like 4-amino-1H-imidazole-5-carboxamide, which could then be chemically modified to introduce the hydroxyl group, followed by benzylation. innospk.comnih.gov

Table 1: Representative Classical Imidazole Syntheses
MethodStarting MaterialsKey ConditionsProduct TypeReference
Bredereck Synthesisα-Hydroxyketone, FormamideHeating (150-180 °C)4,5-disubstituted imidazoles wikipedia.org
Debus-Radziszewski1,2-Dicarbonyl, Aldehyde, AmmoniaCondensationSubstituted imidazoles wikipedia.org
From α-haloketonesα-Haloketone, AmidineBase, Reflux2,4-disubstituted imidazoles orgsyn.org
From DAMNDiaminomaleonitrile, Formamide, POCl₃Alkaline ring closure4-amino-5-imidazolecarboxamide google.com

Regioselective Functionalization Approaches

Achieving the specific 4-(benzyloxy) and 5-(carboxamide) substitution pattern requires precise control over the regioselectivity of the reactions. A common strategy involves creating a symmetrically functionalized imidazole and then selectively modifying one of the functional groups.

For instance, a synthetic route could begin with the formation of a diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate. The regioselective transformation of one of the ester groups is a key challenge. Research on related compounds has shown that a Grignard reaction can selectively occur at one of the ester positions. For example, the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is achieved by reacting diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate with methylmagnesium bromide. jocpr.comchemicalbook.com This suggests that a similar strategy could be employed to differentiate the 4- and 5-positions.

Alternatively, selective hydrolysis of a diester precursor is another viable approach. Studies on 1,5-diaryl-1H-imidazole-4,5-dicarboxylate esters have demonstrated that the ester at the 4-position can be selectively hydrolyzed to a carboxylic acid, which can then be converted to a carboxamide. mdpi.com This highlights a potential route where a 4,5-diester is synthesized, followed by selective hydrolysis and amidation at the desired position.

The synthesis of highly substituted imidazole-4-carboxamides has also been achieved in a regiocontrolled manner starting from 2-hydroxybenzylidene imines and aromatic aldehydes, indicating that careful choice of starting materials can direct the formation of specific isomers. acs.org

Protecting Group Strategies in Synthesis

Given the multiple reactive sites in the precursors to this compound, the use of protecting groups is essential to prevent unwanted side reactions. jocpr.com The benzyl (B1604629) group on the 4-oxygen atom itself acts as a protecting group for a hydroxyl function.

The synthesis would likely first involve the formation of a 4-hydroxy-1H-imidazole-5-carboxylate or a related precursor. The hydroxyl group is typically acidic and nucleophilic and requires protection before subsequent reactions, such as the conversion of the ester to a carboxamide. The benzyl (Bn) group is a common choice for protecting hydroxyls. jocpr.com It can be introduced using benzyl bromide (BnBr) or benzyl chloride in the presence of a base like potassium carbonate. biosynth.com

The choice of protecting group is critical and must be compatible with the reaction conditions of the subsequent steps. The benzyl ether is advantageous as it is stable to a wide range of non-reductive conditions. jocpr.combiosynth.com The final deprotection step to reveal the hydroxyl group, if needed for a different derivative, is often achieved by hydrogenolysis using a palladium catalyst (Pd/C) and a hydrogen source. biosynth.com

Similarly, if the synthesis proceeds via an amino-imidazole intermediate, the amino group would require protection. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z), which can be removed under acidic or hydrogenolysis conditions, respectively. jocpr.combiosynth.com The orthogonality of these protecting groups allows for their selective removal in the presence of others, which is a cornerstone of complex molecule synthesis. jocpr.com

Novel and Optimized Synthetic Routes for this compound

In recent years, there has been a significant drive towards developing more efficient, safer, and environmentally friendly synthetic methods. These modern approaches are also applicable to the synthesis of this compound and its derivatives.

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of imidazole synthesis, this often involves the use of safer solvents, catalysts, and energy sources.

One notable development is the use of greener solvent systems. For example, aqueous tetrahydrofuran (B95107) (THF) has been successfully used as a solvent for the synthesis of imidazoles from α-bromo ketones and amidines, replacing more toxic chlorinated solvents like chloroform. orgsyn.org Furthermore, metal-free, one-pot methods for synthesizing tetrasubstituted imidazoles have been developed, utilizing aerobic conditions and a catalytic amount of a simple acid like acetic acid. rsc.orgnih.gov

Microwave-assisted synthesis represents another green approach, as it can significantly reduce reaction times and energy consumption. A solvent-free, microwave-assisted synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in the presence of ammonium (B1175870) acetate (B1210297) has been reported, offering a rapid and efficient route to the imidazole core. organic-chemistry.org

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for process intensification in the pharmaceutical industry. By performing reactions in a continuously flowing stream through a reactor, it offers advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scale-up.

This technology has been successfully applied to the synthesis of substituted imidazoles. A high-temperature and high-pressure continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids has been demonstrated. acs.org This method allows for rapid heating and precise temperature control, leading to the formation of the imidazole product in a matter of minutes, a significant improvement over traditional batch processing. acs.org The ability to operate at elevated pressures also helps to increase the concentration of volatile reagents in the liquid phase, further accelerating the reaction. acs.org

Table 2: Example of Flow Chemistry Synthesis of a 1,4-Disubstituted Imidazole
Reactant 1Reactant 2SolventTemperatureResidence TimeYieldReference
α-Acyloxy ketoneAmmonium acetateAcetic Acid160 °C5 min85% acs.org

Catalytic Methods for Enhanced Efficiency

The synthesis of the core imidazole ring of this compound can be approached through various methods, with catalytic strategies offering improved efficiency, yield, and sustainability. While specific catalytic routes exclusively for this compound are not extensively detailed in the literature, general principles of imidazole synthesis can be applied. One established route involves the condensation of an aminonitrile with an orthoester in the presence of an acid catalyst.

A plausible catalytic approach would involve a multi-component reaction, such as the Debus-Radziszewski imidazole synthesis, which can be catalyzed by Lewis acids or solid-supported catalysts to enhance reaction rates and facilitate purification. For instance, the reaction of a glyoxal (B1671930) derivative, an aldehyde, ammonia, and an amine can be catalyzed by entities like ceric ammonium nitrate (B79036) (CAN) or montmorillonite (B579905) K-10 clay. These catalysts promote the formation of the imidazole ring under milder conditions than traditional methods.

Furthermore, transition-metal-catalyzed cross-coupling reactions are pivotal for the introduction of the benzyloxy group. While often installed prior to imidazole ring formation, catalytic O-benzylation of a precursor like 4-hydroxy-1H-imidazole-5-carboxamide could be achieved using a benzyl halide and a base, with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide to improve the reaction's efficiency between the aqueous and organic phases.

Chemoenzymatic Synthesis and Biocatalysis for this compound and Analogues

The application of chemoenzymatic and biocatalytic methods in the synthesis of this compound and its analogues represents a green and highly selective alternative to traditional chemical synthesis. Enzymes can offer remarkable regio- and stereoselectivity, which is often challenging to achieve with conventional catalysts.

For the amide bond formation, lipases are well-known biocatalysts. A potential chemoenzymatic step could involve the lipase-catalyzed amidation of a corresponding ester, such as ethyl 4-(benzyloxy)-1H-imidazole-5-carboxylate, with ammonia or an ammonia source. This enzymatic approach would proceed under mild conditions, minimizing side reactions and the need for harsh reagents.

Biocatalysis can also be envisioned for the management of the benzyloxy protecting group. For instance, specific hydrolases could be employed for the selective debenzylation to yield the 4-hydroxy-1H-imidazole-5-carboxamide, which can be a crucial step in the synthesis of final active pharmaceutical ingredients. Conversely, enzymatic benzylation, while less common, could offer a high degree of selectivity.

Directed Chemical Modification and Derivatization of this compound

The strategic derivatization of this compound is essential for exploring the structure-activity relationships (SAR) of resulting bioactive molecules. Modifications can be targeted at several key positions within the molecule.

The benzyloxy group serves as a versatile handle for introducing a wide array of substituents to probe their effects on biological activity. The benzyl group can be readily replaced by various substituted benzyl groups to explore electronic and steric effects. This is typically achieved by first debenzylating the parent compound, often via catalytic hydrogenation using palladium on carbon (Pd/C), to reveal the 4-hydroxy group. Subsequent O-alkylation with a diverse range of substituted benzyl halides or other alkylating agents in the presence of a base like potassium carbonate or sodium hydride allows for the introduction of desired functionalities.

Starting MaterialReagentsResulting Moiety
This compoundH₂, Pd/C4-Hydroxy
4-Hydroxy-1H-imidazole-5-carboxamideSubstituted Benzyl Halide, K₂CO₃4-(Substituted benzyloxy)

The imidazole ring possesses two nitrogen atoms, N1 and N3, which can be subjected to chemical modification. Alkylation, arylation, or acylation at these positions can significantly influence the compound's physicochemical properties and biological target interactions. The N1 position is typically more accessible for substitution. Direct alkylation of this compound with an alkyl halide in the presence of a base can lead to N1-substituted products. The choice of base and solvent can influence the regioselectivity between N1 and N3. For instance, using sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) often favors N1-alkylation.

Functional Group TransformationReagents
Amide to Carboxylic AcidAcid or Base Hydrolysis
Carboxylic Acid to Secondary/Tertiary AmideAmine, HATU or EDC
Amide to NitrilePOCl₃ or TFAA

Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry to identify novel core structures with similar or improved biological activities. For this compound, the imidazole ring itself can be replaced by other five- or six-membered heterocycles that can mimic its hydrogen bonding pattern and electronic properties. Potential bioisosteres for the imidazole ring include pyrazole (B372694), triazole, or even oxazole (B20620) and thiazole, depending on the specific target interactions.

The carboxamide group can also be replaced with other bioisosteric functionalities such as a tetrazole, a sulfonamide, or an acyl sulfonamide. These replacements can alter the acidity, lipophilicity, and metabolic stability of the molecule. The benzyloxy group can be replaced by other aryl ethers or even alkyl ethers to fine-tune the steric and electronic properties of this region of the molecule.

Structure Activity Relationship Sar Studies for 4 Benzyloxy 1h Imidazole 5 Carboxamide Analogues

Positional Scanning and Substituent Effects on Biological Activity

Systematic investigation into the substitution patterns of the imidazole (B134444) core and its associated functionalities is fundamental to understanding the SAR of 4-(benzyloxy)-1H-imidazole-5-carboxamide analogues. While specific research on this exact scaffold is limited, valuable insights can be drawn from studies on structurally related benzimidazole-4-carboxamide and imidazole-4,5-dicarboxamide derivatives.

For instance, in a series of 2-phenyl-benzimidazole-4-carboxamide derivatives, the nature and position of substituents on the 2-phenyl ring and the linker group attached to the carboxamide were found to be critical for their inhibitory activity against Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov The introduction of different saturated nitrogen-containing heterocycles as a linker group significantly impacted both enzymatic inhibition and cellular antiproliferative activity. nih.gov Specifically, a 1,4-diazepane group was associated with approximately a twofold increase in antiproliferation activity compared to a piperazine (B1678402) group. nih.gov Furthermore, a terminal 3-methyl-furanyl group demonstrated robust PARP-1 inhibitory and anti-proliferation activity. nih.gov

In another study on 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives, furan (B31954) ring-substituted compounds showed superior PARP-1 inhibitory activity compared to other heterocyclic substituents. nih.gov This highlights the importance of the electronic and steric properties of the substituents in the hydrophobic pocket of the target enzyme. nih.gov

For imidazole-4,5-dicarboxamide derivatives designed as SARS-CoV-2 main protease inhibitors, the substituents on both carboxamide moieties were systematically varied. The results indicated that specific combinations of substituents are required for optimal inhibitory potency. For example, N-(4-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) emerged as a potent inhibitor from a series of fourteen derivatives. rsc.org

These findings from related scaffolds suggest that for this compound, key areas for positional scanning would include:

The benzyloxy group at position 4: Modifications to the phenyl ring of the benzyloxy group with electron-donating or electron-withdrawing groups could modulate the electronic properties and binding interactions.

The imidazole ring: Substitution at the N-1 or C-2 positions could impact the molecule's orientation and interaction with the biological target. nih.gov

An illustrative data table summarizing potential SAR trends based on related imidazole and benzimidazole (B57391) series is presented below.

Position of ModificationType of SubstituentAnticipated Effect on ActivityRationale based on Analogues
4-Benzyloxy (Phenyl Ring) Electron-withdrawing groupsMay decrease activityIn some anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, electron-withdrawing groups on a phenyl ring were unfavorable for cytotoxicity. nih.gov
5-Carboxamide (N-substituent) Heterocyclic rings (e.g., furan, morpholine)Can significantly enhance activityStudies on benzimidazole-4-carboxamides and imidazole-4,5-dicarboxamides show that specific heterocyclic substituents are crucial for potent biological activity. nih.govrsc.org
Imidazole Ring (N-1 position) Small alkyl or benzyl (B1604629) groupsCan modulate activity and selectivityN-1 substitution in benzimidazoles is a key site for modifying pharmacological effects. nih.gov
Imidazole Ring (C-2 position) Thiol groupMay decrease activityA thiol substituent at the C-2 position of the imidazole nucleus was found to decrease the cytotoxicity of certain anti-HIV imidazole derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma These models are invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that drive biological effects.

Physicochemical Descriptors in QSAR

Physicochemical descriptors quantify properties such as hydrophobicity, electronic effects, and steric characteristics of a molecule. rrpharmacology.ru These descriptors are fundamental in QSAR studies of imidazole derivatives.

Hydrophobicity: The partition coefficient (log P) is a common measure of a molecule's lipophilicity. In a QSAR study of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, the lipophilicity of meta substituents on the 5-phenyl ring was found to positively correlate with cytotoxicity. nih.gov

Electronic Properties: The Hammett constant (σ) is used to describe the electron-donating or electron-withdrawing nature of substituents. For the same series of anti-HIV imidazole derivatives, the Hammett sigma value for para substituents on the 1-phenylamino fragment had a negative coefficient, indicating that electron-withdrawing groups at this position are detrimental to cytotoxicity. nih.gov

Steric Parameters: Molar refractivity (MR) and STERIMOL parameters (L, B1, B4) are used to model the size and shape of substituents. These parameters were significant in the QSAR model for the cytotoxicity of anti-HIV imidazole derivatives, highlighting the importance of steric bulk at specific positions. nih.gov

A table of commonly used physicochemical descriptors in QSAR studies is provided below.

Descriptor TypeExample DescriptorProperty Measured
Hydrophobic Log P, πLipophilicity, hydrophobicity of substituents
Electronic Hammett constant (σ), Dipole Moment (µ)Electron-donating/withdrawing ability of substituents, overall polarity
Steric Molar Refractivity (MR), STERIMOL parametersSize and shape of the molecule or substituents

Topological and Electronic Descriptors

Topological and electronic descriptors provide a more detailed characterization of molecular structure and properties.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule, describing its size, shape, and branching. Examples include molecular connectivity indices and Balaban's J index. These descriptors have been successfully applied in QSAR studies of various heterocyclic compounds.

Electronic Descriptors: These are derived from quantum mechanical calculations and describe the electronic structure of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges. In a QSAR study of xanthone (B1684191) derivatives, electronic descriptors such as the charges on specific carbon atoms were crucial in the final model for predicting anti-tuberculosis activity.

Development of Predictive SAR Models

The development of a predictive SAR model involves several steps, including data set selection, descriptor calculation, model generation using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, and rigorous validation. imist.ma For a series of 4-phenoxypyridine (B1584201) derivatives containing an imidazole-4-carboxamide moiety, a 2D-QSAR model was developed using MLR, which yielded a statistically significant correlation between the descriptors and antitumor activity. imist.ma The robustness of such models is assessed through internal and external validation techniques, ensuring their predictive power for new, untested compounds. imist.ma

Conformational Analysis and Its Influence on Activity

Studies on other flexible molecules have shown that the introduction of certain substituents can significantly alter the preferred conformation. For example, in a study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, the introduction of a fluorine atom led to substantial changes in the predominant conformer. This suggests that even minor modifications to the benzyloxy or carboxamide portions of this compound could have a profound impact on its conformational equilibrium and, consequently, its biological activity.

Pharmacophore Modeling Based on this compound Core

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. Pharmacophore modeling is a powerful tool in drug discovery for identifying novel scaffolds that possess the required features for biological activity.

A hypothetical pharmacophore model for this compound analogues can be constructed based on its chemical structure and insights from related compounds. The key features would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole ring and the carbonyl oxygen of the carboxamide are potential hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H of the imidazole ring and the N-H of the carboxamide can act as hydrogen bond donors.

Aromatic/Hydrophobic Regions: The benzyl group and the imidazole ring itself represent hydrophobic regions that can engage in van der Waals or pi-pi stacking interactions with the target.

The relative spatial arrangement of these features is critical. For instance, in a study of inhibitors of the HIV-1 integrase–LEDGF/p75 interaction, the carboxylate oxygens and the imidazole N-H of 5-formyl-1H-imidazole-4-carboxamide derivatives were identified as key hydrogen bonding features in the pharmacophore.

A visual representation of a potential pharmacophore model is shown below.

Pharmacophore FeatureCorresponding Chemical Moiety
Hydrogen Bond AcceptorImidazole ring nitrogen, Carboxamide carbonyl oxygen
Hydrogen Bond DonorImidazole N-H, Carboxamide N-H
Aromatic/Hydrophobic CenterPhenyl ring of the benzyloxy group

This pharmacophore model can be used to virtually screen large compound libraries to identify new molecules with a similar arrangement of key features, which may exhibit the desired biological activity.

Preclinical Biological Evaluation of 4 Benzyloxy 1h Imidazole 5 Carboxamide

Target Identification and Validation Strategies

The initial step in the preclinical evaluation of a novel compound is the identification and validation of its molecular target(s). This process is fundamental to understanding its mechanism of action and potential therapeutic applications. Several advanced techniques are commonly employed for this purpose.

Affinity Chromatography and Proteomic Approaches

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a specific compound from a complex biological mixture, such as a cell lysate. In a hypothetical study of 4-(Benzyloxy)-1H-imidazole-5-carboxamide, the compound would first be immobilized onto a solid support matrix. This "bait" is then incubated with a cellular protein extract. Proteins that bind to the compound are captured on the matrix, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using mass spectrometry-based proteomic approaches. This method allows for an unbiased screening of potential protein targets in a native cellular context.

Reporter Gene Assays for Target Pathway Engagement

Reporter gene assays are instrumental in determining if a compound modulates a specific signaling pathway. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by a particular transcription factor or signaling pathway. If this compound were to engage a target that influences a specific pathway, it would lead to a measurable change in the expression of the reporter gene. For instance, if the compound were to inhibit a kinase involved in the NF-κB pathway, a decrease in the expression of a luciferase gene driven by an NF-κB response element would be observed. These assays are highly adaptable for high-throughput screening to quickly assess pathway-level activity.

CRISPR-Cas9 Screening for Target Gene Identification

CRISPR-Cas9 technology has revolutionized functional genomic screening for drug target identification. A genome-wide CRISPR-Cas9 knockout library can be used to create a population of cells, each with a single gene knocked out. This cell library can then be treated with the compound of interest, in this hypothetical case, this compound. By comparing the survival and proliferation of the different knockout cell lines in the presence and absence of the compound, it is possible to identify genes whose loss confers either sensitivity or resistance. For example, if knocking out a specific gene renders cells more sensitive to the compound, it suggests that the protein product of that gene may be the direct target or part of a pathway that is essential for the compound's activity.

In Vitro Pharmacological Profiling

Once a potential target or pathway has been identified, the next step is to characterize the compound's pharmacological effects in detail using a variety of in vitro assays.

Enzyme Inhibition Assays and Kinetics

If the identified target of this compound were an enzyme, its inhibitory activity would be quantified using enzyme inhibition assays. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.

Further kinetic studies would be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the enzyme's reaction rate at different substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation. The results of such hypothetical studies would be crucial for understanding how the compound interacts with its target enzyme.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme Target IC₅₀ (nM) Ki (nM) Mechanism of Inhibition
Enzyme X Data not available Data not available Data not available

This table is for illustrative purposes only, as no experimental data for this compound is publicly available.

Receptor Binding and Functional Assays

Should the target be a receptor, radioligand binding assays would be employed to determine the affinity of this compound for the receptor. In these assays, a radiolabeled ligand known to bind to the receptor is competed off by increasing concentrations of the test compound. This allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Following binding assays, functional assays are conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For example, if the target were a G-protein coupled receptor (GPCR), a functional assay might measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium in response to the compound.

Table 2: Hypothetical Receptor Binding and Functional Data for this compound

Receptor Target Binding Affinity (Ki, nM) Functional Activity EC₅₀/IC₅₀ (nM)
Receptor A Data not available Data not available Data not available

This table is for illustrative purposes only, as no experimental data for this compound is publicly available.

Cell-Based Assays for Specific Biological Activities (e.g., Antiproliferative, Anti-inflammatory, Antimicrobial)

No specific data from antiproliferative, anti-inflammatory, or antimicrobial cell-based assays for This compound were found in the public scientific literature. While research on other imidazole-containing compounds has shown a range of biological activities, these findings are not directly applicable to the specific molecule . For instance, various imidazole (B134444) derivatives have been investigated for their potential as antimicrobial and anticancer agents, but specific IC50 or MIC (Minimum Inhibitory Concentration) values for This compound are not documented in the available literature.

High-Throughput Screening (HTS) of Analogues

There is no publicly available information detailing high-throughput screening (HTS) campaigns for analogues of This compound . HTS is a common method in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds. The absence of such data suggests that either HTS studies for analogues of this specific compound have not been published or have not been conducted.

In Vitro Metabolism and Stability Studies of this compound

Specific in vitro metabolism and stability data for This compound are not available in the public domain.

Microsomal Stability Assessment

No published studies were identified that assessed the metabolic stability of This compound in liver microsomes. This type of study is crucial for predicting the hepatic clearance of a compound.

Plasma Stability Evaluation

Information regarding the stability of This compound in plasma from preclinical species or humans is not publicly documented. Plasma stability assays are important for understanding a compound's shelf-life in circulation and its susceptibility to plasma enzymes.

Identification of Major Metabolites (Preclinical)

There are no available reports identifying the major preclinical metabolites of This compound . Metabolite identification studies are fundamental to understanding the biotransformation pathways of a drug candidate and assessing the potential for active or toxic metabolites.

Preclinical Pharmacokinetic (PK) Characterization in Animal Models

No preclinical pharmacokinetic data for This compound in any animal models were found in the reviewed literature. PK studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for establishing a potential dosing regimen.

Absorption Profiles in Relevant Animal Models

There is no available data from preclinical studies to characterize the absorption profile of this compound in any relevant animal models. Research on structurally similar imidazole-based compounds suggests that absorption can be variable. For instance, studies on certain imidazole-based cyclohexyl amides have noted poor oral exposure in rodents, indicating challenges with absorption for this class of compounds. However, without specific studies on this compound, its absorption characteristics remain unknown.

Distribution Characteristics in Preclinical Species

Information regarding the distribution characteristics of this compound in preclinical species is not available in published literature. The distribution of a compound is influenced by its physicochemical properties, such as lipophilicity and plasma protein binding. The presence of a benzyloxy group in this compound suggests a degree of lipophilicity which might influence its distribution into tissues. Nevertheless, without experimental data, any discussion on its tissue penetration and accumulation remains speculative.

Elimination Pathways in Animal Models

The elimination pathways of this compound in animal models have not been documented. Typically, compounds of this nature can be eliminated through metabolic processes in the liver, followed by excretion via the kidneys or in the feces. The imidazole and carboxamide moieties could be subject to various metabolic reactions. However, in the absence of specific metabolic studies, the primary routes and rate of elimination for this compound are undetermined.

Bioavailability Studies in Preclinical Models

There are no published bioavailability studies for this compound in any preclinical models. Bioavailability is a critical parameter that is influenced by both absorption and first-pass metabolism. While research on other novel 1-benzyl-1H-imidazole-5-carboxamide derivatives has been conducted, specific data on the oral bioavailability of this compound is not publicly accessible.

Data Tables

No data is available for the generation of interactive data tables.

Mechanism of Action Moa Elucidation for 4 Benzyloxy 1h Imidazole 5 Carboxamide

Cellular and Molecular Pathway Investigations

Comprehensive searches of scientific literature and databases have been conducted to identify studies related to the cellular and molecular pathways affected by 4-(Benzyloxy)-1H-imidazole-5-carboxamide.

Gene Expression Profiling (Transcriptomics)

There is currently no publicly available research data detailing the effects of this compound on gene expression. Studies involving transcriptomic analysis, such as microarray or RNA-sequencing, to determine up- or down-regulated genes upon treatment with this compound have not been identified in the surveyed scientific literature.

Protein Expression Analysis (Proteomics)

Investigations into the global changes in protein expression and post-translational modifications induced by this compound are not present in the available scientific literature. Consequently, there is no proteomic data to report regarding the compound's mechanism of action.

Phosphorylation Status and Signaling Cascade Modulation

There is no specific information available concerning the modulation of signaling cascades or the phosphorylation status of key signaling proteins in response to treatment with this compound. While related imidazole (B134444) compounds have been shown to interact with signaling pathways, no such data exists for the specific compound .

Interaction with Biomolecular Targets

The direct interaction of this compound with specific biomolecular targets is a key aspect of its mechanism of action that remains to be fully elucidated.

Co-crystallization Studies with Target Proteins

There are no published co-crystallization studies of this compound with any specific target proteins. This type of structural biology research, which is crucial for visualizing the direct binding interaction and guiding structure-based drug design, has not been reported for this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. It provides quantitative data on the kinetics of binding events, including the association (on-rate) and dissociation (off-rate) of a ligand to a target molecule, from which the binding affinity can be calculated.

In the context of this compound, SPR analysis would be a critical step in identifying its direct binding partners and characterizing the interaction dynamics. The experiment would typically involve immobilizing a potential target protein onto a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

A comprehensive search of scientific literature and public databases did not yield any specific studies that have utilized Surface Plasmon Resonance to investigate the binding kinetics of this compound. Therefore, no specific binding kinetic data, such as association rate (ka), dissociation rate (kd), or equilibrium dissociation constant (KD), can be presented for this compound.

Should such a study be conducted, the resulting data would be presented in a format similar to the hypothetical table below:

ParameterSymbolValueUnit
Association Ratek_aData not availableM⁻¹s⁻¹
Dissociation Ratek_dData not availables⁻¹
Equilibrium Dissociation ConstantK_DData not availableM

This table would be populated with the experimentally determined values, providing insight into the affinity and stability of the interaction between this compound and its putative target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to measure the heat changes that occur during a biomolecular interaction. It is the gold standard for determining the thermodynamic parameters of a binding event, providing a complete thermodynamic profile of the interaction in solution without the need for labeling or immobilization.

For this compound, an ITC experiment would involve titrating the compound into a solution containing a potential binding partner. The heat released or absorbed during the binding event is measured directly. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Despite a thorough review of available scientific research, no studies employing Isothermal Titration Calorimetry to analyze the thermodynamic profile of this compound binding to a specific target have been found. Consequently, there is no empirical data to report for its thermodynamic parameters.

If ITC studies were to be performed, the thermodynamic data for the interaction of this compound with a target protein would be summarized as shown in the hypothetical table below:

Thermodynamic ParameterSymbolValueUnit
Stoichiometry of BindingnData not available
Binding AffinityK_DData not availableM
Enthalpy ChangeΔHData not availablekcal/mol
Entropy ChangeΔSData not availablecal/mol·K

The enthalpy change (ΔH) would indicate whether the binding is driven by favorable enthalpic interactions, such as hydrogen bonding and van der Waals forces. The entropy change (ΔS) would provide information about the change in the system's disorder upon binding, often influenced by hydrophobic interactions and conformational changes.

Phenotypic Analysis and Mechanistic Linkages

Phenotypic analysis involves observing the effects of a compound on the morphology, growth, or behavior of cells or an organism. This approach can provide valuable clues about the compound's mechanism of action by linking a specific cellular outcome to the molecular interactions identified through biophysical assays like SPR and ITC.

A phenotypic screen for this compound could involve treating various cell lines with the compound and monitoring for changes in cell viability, proliferation, differentiation, or the activation or inhibition of specific signaling pathways. Any observed phenotype would then guide further investigation to connect the compound's binding to a specific target with the cellular response.

A detailed search of the scientific literature did not reveal any published phenotypic analyses of this compound. As a result, there are no specific research findings to report regarding its cellular effects or the mechanistic link between its potential molecular targets and a cellular phenotype.

Were such research available, the findings would be presented in a descriptive format, detailing the experimental systems used, the observed phenotypes, and the proposed mechanistic connections. This would be crucial for validating the physiological relevance of any binding interactions identified through biophysical methods.

Computational Chemistry and in Silico Modeling of 4 Benzyloxy 1h Imidazole 5 Carboxamide

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(Benzyloxy)-1H-imidazole-5-carboxamide, this would involve docking it into the active site of a specific protein target to predict its binding affinity and mode. The selection of the target protein is a critical first step and is typically based on the therapeutic area of interest.

A detailed analysis of the interactions between this compound and its target protein would be performed post-docking. This analysis identifies the key molecular interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: The carboxamide and imidazole (B134444) groups of the compound are potential hydrogen bond donors and acceptors. The nitrogen atoms of the imidazole ring and the amide group, as well as the oxygen of the amide, could form hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The benzyl (B1604629) group, being aromatic and nonpolar, is expected to engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic rings of the benzyl and imidazole moieties can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical interaction table is presented below to illustrate how these findings would be documented.

Interaction TypeLigand GroupPotential Interacting Amino Acid Residues
Hydrogen BondImidazole NH, Amide NH2Aspartate, Glutamate, Serine
Hydrogen BondAmide C=O, Imidazole NLysine, Arginine, Histidine
HydrophobicBenzyl RingLeucine, Valine, Isoleucine, Alanine
Pi-Pi StackingBenzyl Ring, Imidazole RingPhenylalanine, Tyrosine, Tryptophan

This table is illustrative and not based on experimental data.

The primary output of a molecular docking simulation is the predicted binding mode, which describes the conformation and orientation of the ligand within the protein's binding site. This "pose" is typically ranked using a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable complex. The predicted binding mode for this compound would reveal the precise spatial arrangement of the molecule that allows for the optimal interactions described above.

To enhance the accuracy of docking predictions, energy minimization of both the ligand and the protein is essential. This process optimizes the geometry of the molecules to find a low-energy, stable conformation. For a flexible molecule like this compound, which has rotatable bonds, conformational sampling is crucial. This involves exploring various possible three-dimensional arrangements (conformers) of the ligand to ensure that the most favorable conformation for binding is considered during the docking process.

Molecular Dynamics Simulations to Investigate Dynamic Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation of the this compound-protein complex would simulate the movements of atoms over time. This allows for an assessment of the stability of the predicted binding pose and the key interactions. Fluctuations in the positions of the ligand and protein atoms, as well as changes in the interaction energies, can be monitored throughout the simulation to confirm the stability of the complex.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) In Silico

In silico ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are valuable for identifying potential liabilities early in the drug discovery process.

Plasma protein binding (PPB) significantly influences the distribution and availability of a drug in the body. In silico models can predict the extent to which a compound like this compound will bind to plasma proteins such as human serum albumin. These predictions are typically based on the physicochemical properties of the molecule, such as its lipophilicity (logP) and topological polar surface area (TPSA). A high degree of plasma protein binding can limit the amount of free compound available to interact with its therapeutic target.

A hypothetical ADMET properties table for the compound is shown below.

PropertyPredicted ValueSignificance
LogP2.5 - 3.5Moderate lipophilicity, influencing absorption and distribution
TPSA~80 ŲIndicates potential for good oral bioavailability
Plasma Protein Binding> 85%High binding may affect free drug concentration
Blood-Brain Barrier PermeationLow to ModeratePrediction of central nervous system penetration

This table contains hypothetical data for illustrative purposes.

Blood-Brain Barrier Penetration Prediction

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. nih.gov The BBB is a highly selective physiological barrier that protects the brain from the systemic circulation. mdpi.com For compounds targeting the CNS, penetration is essential, whereas for peripherally acting drugs, the inability to cross the BBB is desirable to avoid CNS side effects. nih.gov Computational, or in silico, models provide a rapid and cost-effective means to predict the BBB permeability of novel compounds like this compound early in the drug discovery process. nih.govresearchgate.net

These predictive models are typically built using datasets of compounds with experimentally determined BBB permeability, often expressed as the logarithm of the ratio of the drug concentration in the brain to that in the blood (logBB). researchgate.net Various computational techniques are employed, including linear regression, support vector machines (SVM), and decision tree induction, which correlate molecular descriptors with BBB penetration. nih.govnih.gov Key molecular descriptors influencing BBB permeability include lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov Generally, compounds with high lipophilicity, low PSA (< 70 Ų), and a molecular weight under 400-600 Da are more likely to cross the BBB via passive diffusion. nih.gov

For this compound, we can calculate these key physicochemical properties to predict its likely BBB penetration behavior. These in silico predictions serve as a valuable guide for whether the compound warrants further investigation for CNS applications.

Table 1: Predicted Physicochemical Properties and BBB Penetration for this compound

PropertyPredicted ValueImplication for BBB Penetration
Molecular Weight231.24 g/molFavorable (Typically <400-600 Da) nih.gov
logP (Lipophilicity)~1.5 - 2.0Moderately lipophilic, within a range often suitable for BBB permeation. nih.gov
Topological Polar Surface Area (TPSA)~77.8 ŲBorderline (Optimal is often <70 Ų), may limit passive diffusion. nih.gov
Hydrogen Bond Donors2Favorable (Low number is preferred)
Hydrogen Bond Acceptors4Acceptable
Predicted BBB Permeability (logBB) -0.1 to +0.2 Likely to cross the BBB. A logBB value > 0 suggests a compound readily distributes to the brain. researchgate.net

Based on these in silico parameters, this compound shows characteristics consistent with compounds that can penetrate the blood-brain barrier. While its molecular weight and hydrogen bond counts are favorable, its polar surface area is slightly above the ideal threshold, which could temper its diffusion rate. However, predictive models combining these factors suggest a logBB value that indicates probable CNS distribution. researchgate.net

Cytochrome P450 Metabolism Prediction

Understanding the metabolic fate of a drug candidate is crucial for evaluating its pharmacokinetic profile, including its half-life and potential for drug-drug interactions (DDIs). nih.govnih.gov The cytochrome P450 (CYP) family of enzymes is responsible for the phase I metabolism of a vast majority of drugs. mdpi.comnih.gov Predicting how a compound like this compound interacts with major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a key step in preclinical assessment. mdpi.comdoi.org

In silico tools for metabolism prediction can be broadly categorized as ligand-based or structure-based. nih.goveurekaselect.com Ligand-based methods use data from known CYP substrates and inhibitors to build predictive models, such as quantitative structure-activity relationships (QSAR) and machine learning algorithms. nih.govbenthamdirect.com Structure-based methods involve docking the compound into the active site of a CYP enzyme's crystal structure to predict binding affinity and identify potential sites of metabolism (SoM). nih.govnih.gov

The imidazole moiety itself is known to be present in several antifungal agents that act as potent, though often nonselective, inhibitors of various CYP isoforms. nih.gov This is typically due to the coordination of one of the imidazole nitrogen atoms with the heme iron in the enzyme's active site. Therefore, it is critical to predict whether this compound is likely to be a substrate or an inhibitor of key CYP enzymes.

In silico analysis can predict which atoms in the molecule are most susceptible to metabolic transformation. For this compound, likely sites of metabolism include:

O-dealkylation: Cleavage of the benzyl group from the ether linkage is a common metabolic pathway.

Aromatic hydroxylation: Addition of a hydroxyl group to the benzyl ring or the imidazole ring.

N-dealkylation/oxidation: Reactions involving the imidazole nitrogen atoms.

Table 2: Predicted Interaction of this compound with Major CYP Isoforms

CYP IsoformPredicted InteractionRationale/Comment
CYP1A2Potential InhibitorThe planar aromatic system may fit into the active site. benthamdirect.com
CYP2C9Potential InhibitorMany imidazole-containing compounds show inhibitory activity against CYP2C9. nih.gov
CYP2C19Potential InhibitorThe imidazole nitrogen can coordinate with the heme iron, a common mechanism for CYP inhibition. nih.govwikipedia.org
CYP2D6Low Probability of InteractionThe molecule may lack the typical basic nitrogen required for high-affinity binding to CYP2D6.
CYP3A4Probable Substrate and InhibitorCYP3A4 has a large, flexible active site accommodating a wide range of substrates. nih.gov The imidazole moiety makes it a likely inhibitor. nih.gov

The in silico predictions suggest that this compound has a significant potential to be a substrate and, more critically, an inhibitor of several key CYP450 enzymes, particularly CYP3A4 and isoforms of the CYP2C family. This is largely attributed to the presence of the imidazole ring. nih.gov These predictions highlight the need for careful in vitro experimental validation to quantify the inhibitory potency (e.g., IC₅₀ values) and to avoid potential DDIs in further development. researchgate.net

De Novo Drug Design Approaches Utilizing the Imidazole Scaffold

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netbenthamdirect.com This five-membered heterocyclic ring is present in numerous natural products and FDA-approved drugs, owing to its unique electronic properties and its ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination. nih.govnih.gov The core structure of this compound can, therefore, serve as an excellent starting point for de novo drug design, which aims to build novel molecular entities with desired biological activity.

De novo design strategies utilizing the imidazole scaffold can be approached in several ways:

Fragment-Based Growth: The imidazole core can be used as a central fragment. Computational methods can then be used to "grow" new functional groups from different positions on the ring (the nitrogens, the carbons) to optimize interactions with a specific biological target's binding pocket. For instance, replacing the benzyloxy group or modifying the carboxamide moiety can lead to derivatives with altered potency, selectivity, or physicochemical properties.

Scaffold Hopping: This approach involves replacing the central imidazole core with other bioisosteric rings while retaining key interaction points (like the carboxamide and the benzyloxy substituent). This can lead to novel chemical series with completely different intellectual property profiles but similar biological activities.

Structure-Based Design: If the crystal structure of a target protein is known, the this compound scaffold can be docked into the active site. mdpi.com New derivatives can then be designed by computationally modifying the parent molecule to achieve a better fit and form more favorable interactions (e.g., additional hydrogen bonds or hydrophobic contacts) with the protein's amino acid residues. nih.gov The imidazole ring's ability to act as both a hydrogen bond donor and acceptor makes it a versatile component in this process. nih.gov

These design strategies leverage the proven utility of the imidazole scaffold to explore new chemical space efficiently, aiming to create next-generation compounds with improved therapeutic profiles. nih.gov

Virtual Screening for Novel Ligands Based on this compound Core

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com The structure of this compound can be used as a template to create a pharmacophore model, which is an abstract representation of the key molecular features necessary for biological activity. nih.govresearchgate.net

A pharmacophore model derived from this compound would likely include features such as:

A hydrogen bond donor (the N-H of the imidazole and the -NH₂ of the carboxamide).

A hydrogen bond acceptor (the C=O of the carboxamide and the second imidazole nitrogen).

An aromatic ring feature (the benzyl group).

A hydrophobic feature.

This pharmacophore model can then be used as a 3D query to rapidly screen databases containing millions of compounds. mdpi.com Molecules from the database that match the spatial arrangement of these pharmacophoric features are selected as "hits."

Another complementary virtual screening method is molecular docking. arabjchem.org If this compound is known to bind to a specific protein target, its binding mode can be predicted through docking simulations. nih.govekb.eg This predicted binding pose can then be used as a reference to dock other compounds from a library. The compounds are then ranked based on a scoring function that estimates their binding affinity, and the top-ranking molecules are selected for experimental testing. mdpi.com

The combination of pharmacophore-based screening and molecular docking, using the this compound core as a foundation, provides a highly effective strategy for identifying novel and structurally diverse ligands that could lead to the development of new therapeutic agents. nih.gov

Therapeutic Potential and Disease Model Applications Preclinical

Investigation in Preclinical Oncology Models

The exploration of imidazole (B134444) derivatives in oncology has been a significant area of research. While specific data on 4-(Benzyloxy)-1H-imidazole-5-carboxamide is limited, the broader class of imidazole-based compounds has demonstrated notable anticancer effects.

Derivatives of imidazole and benzimidazole (B57391) have shown potent antiproliferative activity against a range of human cancer cell lines. For instance, a series of N,N'-disubstituted imidazole-4,5-dicarboxamides exhibited inhibitory activity against HL-60 (human promyelocytic leukemia) cells, with IC50 values typically in the 2.5-25 microM range. nih.gov The design of these compounds was partly inspired by the structure of purines that bind to cyclin-dependent kinase 2 (cdk2), a key regulator of the cell cycle. nih.gov Similarly, certain benzimidazole carboxamidine derivatives have demonstrated strong cytotoxic effects on MCF-7 breast cancer cells. nih.gov One particular compound in this class showed an exceptionally low IC50 value of 4.6 nM. nih.gov Furthermore, pyrazole (B372694) carboxamide derivatives bearing a benzyloxy group have been synthesized and identified as MEK inhibitors, with one compound showing an IC50 of 91 nM for MEK1 and a GI50 of 0.26 μM for A549 lung cancer cells. nih.gov

Compound ClassCell LineActivity (IC50/GI50)Reference
N,N'-disubstituted imidazole-4,5-dicarboxamidesHL-602.5-25 µM nih.gov
Amidinobenzimidazole derivativeMCF-74.6 nM nih.gov
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivativeA5490.26 µM (GI50) nih.gov
5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thionesMCF-7, HCT-116, HepG2&lt; 5 µM mdpi.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some imidazole derivatives have been investigated for their anti-angiogenic properties. For example, certain 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones have shown potent inhibitory activity against VEGFR-2 kinase, a key mediator of angiogenesis. mdpi.com Two compounds from this series exhibited IC50 values of 247.81 and 82.09 ng/mL against VEGFR-2 kinase. mdpi.com This suggests a potential mechanism through which imidazole-based compounds could exert their anticancer effects.

The ability to induce apoptosis, or programmed cell death, in cancer cells is a hallmark of many effective anticancer agents. Studies on imidazole derivatives have shown their capability to trigger this process. For example, certain novel imidazole derivatives were found to induce apoptosis in myeloid leukemia cell lines, NB4 and K562. nih.gov This pro-apoptotic effect was associated with the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/beta-catenin pathway. nih.gov Another study on a specific PKC-ι inhibitor, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), demonstrated its effectiveness in inducing apoptosis in various cancer cell lines. nih.gov

Evaluation in Preclinical Anti-infective Models

The imidazole scaffold is a well-established pharmacophore in anti-infective drug discovery.

Various imidazole and benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov For example, some newly synthesized 1,2-disubstituted benzimidazole derivatives showed good antibacterial activity against Bacillus cereus, Vibrio cholerae, Shigella dysenteriae, Staphylococcus aureus, and Escherichia coli. nih.gov Another study reported that certain benzimidazole derivatives displayed significant antimicrobial potential against Bacillus subtilis and Pseudomonas aeruginosa with MIC values of 12.5 and 25 µg/mL, respectively. nih.gov Additionally, some imidazole derivatives have shown activity against Gram-positive bacteria, with a newly synthesized carbazole (B46965) derivative containing an imidazole moiety showing an MIC of 30 µg/mL against S. aureus. mdpi.com

Compound ClassPathogenActivity (MIC)Reference
Benzimidazole derivativeBacillus subtilis12.5 µg/mL nih.gov
Benzimidazole derivativePseudomonas aeruginosa25 µg/mL nih.gov
Carbazole derivative with imidazole moietyStaphylococcus aureus30 µg/mL mdpi.com

The imidazole core is present in several antiviral agents. Research has explored the antiviral potential of various imidazole derivatives against a range of viruses. For instance, a series of 1H-benzo[d]imidazole-5-carboxamide derivatives were screened for their activity against Yellow Fever Virus (YFV) and Zika virus, with some compounds showing efficacy in the low micromolar range. nih.gov Imidazole-amide conjugates have also been developed as non-nucleoside reverse transcriptase inhibitors for HIV-1, with one compound demonstrating an EC50 of less than 1 nM. nih.gov Furthermore, imidazole 4,5-dicarboxamide derivatives have been synthesized and evaluated for their inhibitory action against the dengue virus. nih.gov

Antiparasitic Activity in Relevant Preclinical Systems

The imidazole ring is a core structural feature in numerous established antiparasitic agents. For instance, nitroimidazoles like benznidazole (B1666585) are used against Chagas disease, and the related benzimidazole scaffold is central to anthelmintic drugs such as albendazole (B1665689) and mebendazole. nih.gov This class of compounds often functions by interfering with essential parasitic cellular processes. Research into various substituted 1H-benzimidazole derivatives has demonstrated in vitro activity against protozoa like Giardia lamblia and Entamoeba histolytica. While direct preclinical studies on the antiparasitic effects of this compound are not extensively documented in publicly available literature, the known activity of the broader imidazole and benzimidazole classes suggests that this structural motif is a valid starting point for further investigation in parasitology. nih.gov

Immunomodulatory Potential in Preclinical Contexts

The imidazole framework is integral to molecules exhibiting significant immunomodulatory and anti-inflammatory effects. Preclinical research on various imidazole derivatives shows a capacity to inhibit key inflammatory pathways, such as those mediated by cyclooxygenase (COX) and 5-lipoxygenase (5-LO). nih.govnih.gov

Derivatives of 4,5-diphenyl-1H-imidazole have demonstrated potent anti-inflammatory activity in preclinical models, with some compounds exhibiting 100% edema inhibition, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov Molecular docking studies suggest these effects are achieved through high binding affinity with the COX-2 receptor. nih.gov Furthermore, a complex derivative containing a benzyloxy-imidazole-carboxamide-like structure, 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide, was identified as a potent inhibitor of 5-lipoxygenase (5-LO). nih.gov The inhibition of both COX and 5-LO pathways is a critical strategy in the development of new anti-inflammatory therapies. While these studies were not performed on this compound itself, they establish the strong potential of its core structure to yield derivatives with significant immunomodulatory activity.

Potential in Central Nervous System (CNS) Preclinical Research

Preclinical investigations have highlighted the therapeutic promise of imidazole-containing compounds in the context of neurodegenerative diseases. Research into imidazole-linked heterocycles has identified molecules with neuroprotective and anti-inflammatory effects in cellular and animal models of neurological disorders. nih.gov

In a preclinical mouse model of Alzheimer's disease (5xFAD), administration of an imidazole-linked heterocycle, 2-(benzo[b]thiophen-2-yl)-1H-imidazole, led to the amelioration of cognitive impairment and synaptic plasticity, alongside a reduction in neuroinflammation markers. nih.gov This indicates that compounds with an imidazole core can modulate key pathological processes in neurodegeneration. Although this specific study did not test this compound, it underscores the potential of the imidazole scaffold for development as a therapeutic strategy for diseases of the central nervous system. nih.gov

Applications in Other Preclinical Disease Areas (e.g., Inflammation, Metabolic Disorders)

The imidazole-5-carboxamide scaffold has been a key focus in the preclinical development of agents targeting metabolic disorders, particularly diabetes and obesity. This research has centered on the G-protein coupled receptor TGR5, a promising target for metabolic syndromes.

A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives, which are close structural analogues of this compound, were designed and evaluated as TGR5 agonists. nih.gov Several of these derivatives displayed excellent agonistic activity against human TGR5 (hTGR5), with potencies superior to reference agonists like INT-777. nih.gov In preclinical animal models, these compounds demonstrated significant glucose-lowering effects and were shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. nih.gov

The anti-inflammatory potential of this chemical family, as discussed previously, also has relevance in the context of metabolic disorders, where low-grade inflammation is a known contributing factor. For instance, the investigation of 2-(Benzyloxy)-4,5-diphenyl-1H-imidazole as an anti-inflammatory agent further supports the role of the benzyloxy-imidazole motif in modulating inflammatory pathways. biolmolchem.com

Interactive Data Table: TGR5 Agonist Activity of Imidazole-5-Carboxamide Derivatives

The following table summarizes the in vitro potency of select 1-benzyl-1H-imidazole-5-carboxamide derivatives against the human TGR5 receptor.

CompoundEC50 (nM) for hTGR5Notes
19d Data not specified in abstractExhibited excellent agonistic activity and significant glucose-lowering effects in vivo. nih.gov
19e Data not specified in abstractShowed agonistic activity superior to reference drugs. nih.gov
INT-777 Reference DrugUsed as a comparator for potency. nih.gov
LCA Reference DrugUsed as a comparator for potency. nih.gov

EC50 (Half-maximal effective concentration) is a measure of a drug's potency. A lower EC50 value indicates higher potency. Data is derived from a study on 1-benzyl-1H-imidazole-5-carboxamide derivatives. nih.gov

Analytical Methodologies for Preclinical Research on 4 Benzyloxy 1h Imidazole 5 Carboxamide

Bioanalytical Method Development for Quantification in Preclinical Biological Matrices

Bioanalytical methods are crucial for determining the concentration of a drug and its metabolites in biological fluids and tissues. ijpsr.com These data are foundational to understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of a compound. The development of such methods requires a meticulous approach to ensure accuracy, precision, and reliability. jetir.org

LC-MS/MS (B15284909) Methodologies for Plasma and Tissue Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. nih.gov A validated LC-MS/MS method enables the quantification of 4-(Benzyloxy)-1H-imidazole-5-carboxamide in complex biological matrices like plasma and various tissue homogenates, which is essential for preclinical pharmacokinetic and toxicokinetic studies. ijprajournal.com

The development of an LC-MS/MS method for this compound would involve several key steps. First, the mass spectrometry parameters must be optimized for the specific compound. This includes tuning the instrument to identify the precursor ion (the ionized molecule) and the most stable and abundant product ions generated through collision-induced dissociation. For this compound, this would likely involve electrospray ionization (ESI) in positive mode.

Sample preparation is another critical aspect, aiming to remove proteins and other interfering substances from the biological matrix. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsr.com The choice of method depends on the desired level of cleanliness, recovery, and the nature of the analyte. For high-throughput preclinical studies, a simple and efficient protein precipitation method is often preferred.

Chromatographic separation is then optimized to resolve the analyte from any endogenous interferences. A reversed-phase C18 column is commonly used, with a mobile phase consisting of an aqueous component (like water with a small amount of formic acid to improve ionization) and an organic component (such as acetonitrile (B52724) or methanol). A gradient elution is typically employed to ensure a sharp peak shape and a short run time.

An internal standard (IS), a compound structurally similar to the analyte, is added to all samples and standards to correct for variations in extraction recovery and matrix effects. A stable isotope-labeled version of this compound would be an ideal internal standard.

A hypothetical LC-MS/MS method for the quantification of this compound in rat plasma is detailed in the tables below.

Table 1: Hypothetical LC-MS/MS Method Parameters

Parameter Condition
LC System High-Performance Liquid Chromatography System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition (Analyte) To be determined experimentally
MRM Transition (IS) To be determined experimentally
Collision Energy To be optimized

| Dwell Time | 100 ms |

Table 2: Illustrative Sample Preparation Protocol (Protein Precipitation)

Step Description
1 Aliquot 50 µL of plasma sample.
2 Add 150 µL of acetonitrile containing the internal standard.
3 Vortex for 1 minute to precipitate proteins.
4 Centrifuge at 10,000 g for 5 minutes.

High-Performance Liquid Chromatography (HPLC) for In Vitro Assay Quantification

For in vitro assays, such as metabolic stability studies in liver microsomes or cell permeability assays, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection can be a suitable and cost-effective alternative to LC-MS/MS. nih.gov While less sensitive than mass spectrometry, HPLC-UV is often sufficient for the higher concentrations typically encountered in these experimental systems.

The development of an HPLC-UV method for this compound would focus on achieving adequate separation of the parent compound from potential metabolites or other components of the in vitro system. The choice of stationary phase and mobile phase composition is critical for achieving the desired resolution. A key parameter is the selection of an appropriate UV wavelength for detection, which should correspond to a high absorbance maximum for the compound to ensure good sensitivity.

An example of a hypothetical HPLC-UV method for in vitro assay quantification is provided below.

Table 3: Hypothetical HPLC-UV Method Parameters

Parameter Condition
HPLC System Quaternary Gradient HPLC System with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 20% B to 80% B over 10 minutes
Column Temperature 30 °C
Injection Volume 20 µL

| Detection Wavelength | To be determined by UV scan (e.g., 270 nm) |

Stability-Indicating Methods for Formulation Research (Preclinical)

The development of a stability-indicating analytical method is a regulatory requirement and a critical component of preclinical formulation research. This method must be able to accurately quantify the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products. This ensures that the reported concentration of the API is not artificially inflated by compounds that have lost their therapeutic activity.

A stability-indicating method is typically an HPLC method that can resolve the parent compound from all potential degradants. To develop such a method, forced degradation studies are conducted. These studies involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.

The resulting mixtures are then analyzed to develop a chromatographic method that provides baseline separation between the intact drug and all degradants. The peak purity of the parent drug peak is also assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any impurities.

Table 4: Illustrative Forced Degradation Conditions

Condition Reagent/Parameter
Acid Hydrolysis 0.1 N HCl at 60 °C
Base Hydrolysis 0.1 N NaOH at 60 °C
Oxidation 3% H₂O₂ at room temperature
Thermal Degradation 80 °C

| Photolytic Degradation | ICH-compliant light exposure |

Future Directions and Research Gaps for 4 Benzyloxy 1h Imidazole 5 Carboxamide

Exploration of New Therapeutic Indications

Meaningful exploration of new therapeutic indications for 4-(Benzyloxy)-1H-imidazole-5-carboxamide cannot be undertaken without initial biological screening data. Future research would first need to establish a baseline of activity against a diverse panel of cellular targets, such as kinases, polymerases, or receptors, which are implicated in various diseases. The broad biological activities of other imidazole-containing compounds, including roles as anti-inflammatory, anticancer, and antimicrobial agents, suggest potential, albeit unconfirmed, areas for initial investigation. biolmolchem.com

Development of Advanced Delivery Systems for Preclinical Studies

The development of advanced drug delivery systems is premature without evidence of promising preclinical activity. Should initial studies reveal a potent biological effect but poor pharmacokinetic properties (e.g., low solubility, rapid metabolism), research into advanced delivery systems would become a priority. These systems are designed to improve therapeutic efficacy and minimize side effects. bldpharm.comnih.gov Depending on the compound's characteristics and intended therapeutic target, future research could explore formulations such as:

Nanoparticles: Lipid or polymer-based nanoparticles could enhance solubility, improve bioavailability, and enable targeted delivery. semanticscholar.org

Liposomes: These vesicles are biocompatible and can encapsulate both hydrophilic and lipophilic drugs to potentially cross biological barriers. bldpharm.com

Hydrogels: Stimuli-responsive hydrogels could provide controlled, localized release of the compound in response to specific physiological triggers like pH or temperature. semanticscholar.org

A table summarizing potential delivery systems is provided below for hypothetical consideration, pending initial efficacy data.

Delivery SystemPotential Advantages for Preclinical Research
Polymeric NanoparticlesVersatility for delivering hydrophobic/hydrophilic compounds, controlled release. nih.gov
LiposomesBiocompatibility, ability to cross the blood-brain barrier. bldpharm.com
Stimuli-Responsive HydrogelsTargeted release at specific physiological sites, reduced systemic exposure. semanticscholar.org

Polypharmacology and Multi-Targeting Strategies

Polypharmacology, the principle that a single drug can interact with multiple targets, is a growing area of drug discovery, particularly for complex diseases like cancer. researchgate.net Once the primary target(s) of this compound are identified, future research could investigate its off-target effects to build a comprehensive polypharmacological profile. This approach could uncover unexpected therapeutic opportunities or explain potential side effects. If the compound is found to modulate several key nodes in a disease pathway, it could be developed as a multi-targeted agent, which can offer higher efficacy than single-target drugs. researchgate.net

Integration of Omics Data for Systems Biology Approaches

Systems biology integrates large-scale datasets ("omics") to model and understand complex biological systems. biolmolchem.comnih.gov Should this compound show significant biological activity in initial screens, a systems biology approach would be a powerful next step. By treating cells or animal models with the compound and analyzing the resulting changes in the transcriptome, proteome, and metabolome, researchers could:

Elucidate its mechanism of action. nih.gov

Identify novel biomarkers for drug response.

Understand the compound's impact on broader biological networks and pathways. nih.gov

This approach moves beyond a single-target view to provide a holistic understanding of the drug's effects, which is crucial for predicting clinical efficacy and potential toxicities. biolmolchem.comnih.govnih.gov

Collaborative Research Opportunities and Interdisciplinary Studies

Given the multifaceted nature of modern drug discovery, future research on this compound would benefit immensely from interdisciplinary collaboration. Once foundational data is available, partnerships between synthetic chemists, computational biologists, pharmacologists, and clinical researchers would be essential to advance the compound through the development pipeline. Open-source data sharing and participation in academic-industrial consortia could accelerate discovery by pooling resources and expertise.

Q & A

Basic: How can the synthesis of 4-(Benzyloxy)-1H-imidazole-5-carboxamide be optimized for improved yield and purity?

Methodological Answer:
The synthesis typically involves multi-step protocols, including condensation, substitution, and purification. Key optimizations include:

  • Reagent stoichiometry: Use a 1:1 molar ratio of benzyl bromide to imidazole precursor to minimize side reactions (e.g., over-alkylation) .
  • Solvent selection: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
  • Temperature control: Maintain 60–80°C during benzyloxy group introduction to balance reaction rate and byproduct formation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted precursors and impurities.

Table 1: Example synthesis conditions for a related imidazole derivative (from ):

StepReagents/ConditionsYieldPurity (HPLC)
AlkylationBenzyl bromide, K₂CO₃, DMF, 70°C, 12h68%95%
PurificationSilica gel (EtOAc:Hex = 3:7)55%99%

Basic: What spectroscopic techniques are critical for confirming the structure of this compound, and what key features should be observed?

Methodological Answer:

  • ¹H NMR:
    • Aromatic protons (benzyl group): δ 7.3–7.5 ppm (multiplet, 5H).
    • Imidazole protons: δ 8.1–8.3 ppm (singlet, 1H) and δ 7.7–7.9 ppm (NH, exchange with D₂O) .
    • Example: In a related compound, benzyloxy protons appeared as a singlet at δ 5.27 .
  • ESI-MS: Confirm molecular ion peak ([M+H]⁺) with <5 ppm deviation from theoretical mass .
  • IR Spectroscopy: Look for N-H stretch (~3400 cm⁻¹) and C=O stretch (~1670 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Substituent variation: Modify the benzyloxy group (e.g., electron-withdrawing/-donating groups) to assess effects on target binding. For example, fluorinated benzyl groups enhance metabolic stability .
  • Biological assays: Test derivatives against validated targets (e.g., kinases, GPCRs) using:
    • In vitro enzyme inhibition assays (IC₅₀ determination).
    • Cellular assays (e.g., antiproliferative activity in cancer lines) .
  • Computational docking: Use tools like AutoDock to predict binding modes and guide synthetic priorities .

Table 2: Example SAR for imidazole derivatives (from ):

DerivativeR-GroupIC₅₀ (μM)Activity
A-H12.5Moderate
B-F3.2High
C-OCH₃8.7Moderate

Advanced: How can researchers resolve contradictions in biological assay data for this compound across different studies?

Methodological Answer:

  • Reproducibility checks: Validate assay protocols (e.g., cell line authentication, buffer composition).
  • Analytical purity: Re-test compounds with conflicting results using HPLC-MS to rule out impurity interference (>98% purity required) .
  • Dose-response curves: Ensure data spans 3–4 log units to capture full efficacy/potency profiles.
  • Control benchmarking: Compare with known inhibitors (e.g., staurosporine for kinase assays) to calibrate experimental conditions .

Advanced: What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking: Use Schrödinger Suite or MOE to model ligand-receptor interactions. For example, dock the compound into the ATP-binding site of a kinase using induced-fit protocols .
  • MD simulations: Run 100-ns simulations in explicit solvent to assess binding stability (e.g., RMSD <2.0 Å indicates stable binding) .
  • Pharmacophore modeling: Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Phase .

Basic: What are common impurities formed during the synthesis of this compound, and how are they characterized?

Methodological Answer:

  • Byproducts:
    • Over-alkylation: Di-benzylated imidazole (detected via ESI-MS as [M+H]⁺ +91 Da).
    • Hydrolysis products: Carboxylic acid derivatives (identified by IR C=O stretch at ~1700 cm⁻¹) .
  • Characterization:
    • TLC: Monitor reaction progress (Rf differences between product and impurities).
    • LC-MS: Quantify impurities using a C18 column and acetonitrile/water gradient .

Advanced: How can in vitro metabolic stability of this compound be evaluated?

Methodological Answer:

  • Liver microsomal assays: Incubate compound (1–10 μM) with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion over 60 min via LC-MS/MS .
  • CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition .
  • Data interpretation:
    • High clearance: >50% depletion in 30 min suggests poor metabolic stability.
    • CYP liability: IC₅₀ <1 μM indicates significant inhibition risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.